molecular formula C30H28N4O2S B2958640 (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049467-86-8

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2958640
CAS No.: 1049467-86-8
M. Wt: 508.64
InChI Key: ZSHNIUHEUHNWMD-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzhydryl group and an imidazo[2,1-b]thiazole ring substituted with a methoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the methoxyphenyl group. The piperazine ring is then functionalized with a benzhydryl group. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of automated synthesis platforms could streamline the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule. Substitution reactions could introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, providing insights into their function and potential therapeutic targets.

Medicine

In medicine, this compound may have potential as a drug candidate. Its unique structure could allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for a variety of industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and imidazo[2,1-b]thiazole derivatives. These compounds share structural features with (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone but may have different functional groups or substitutions.

Uniqueness

What sets this compound apart is its unique combination of structural features. The presence of both a benzhydryl-substituted piperazine ring and a methoxyphenyl-substituted imidazo[2,1-b]thiazole ring gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2S/c1-36-25-14-12-22(13-15-25)26-20-34-27(21-37-30(34)31-26)29(35)33-18-16-32(17-19-33)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,28H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNIUHEUHNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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